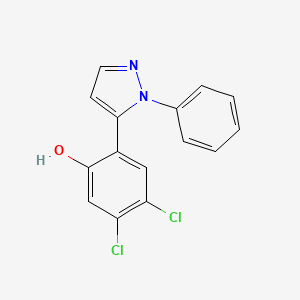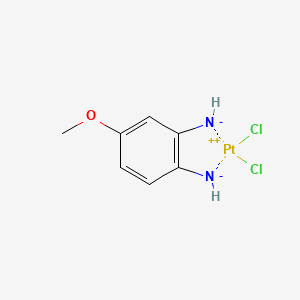
Dichloro(4-methoxy-1,2-benzenediamine)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(4-methoxy-1,2-benzenediamine)platinum is a platinum-based compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two chlorine atoms, a platinum atom, and a 4-methoxy-1,2-benzenediamine ligand. It is often studied for its potential use in medicinal chemistry, particularly in the development of anticancer agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(4-methoxy-1,2-benzenediamine)platinum typically involves the reaction of 4-methoxy-1,2-benzenediamine with a platinum precursor, such as potassium tetrachloroplatinate(II). The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
Dichloro(4-methoxy-1,2-benzenediamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-platinum complexes, while oxidation reactions can produce higher oxidation state platinum compounds .
科学研究应用
Dichloro(4-methoxy-1,2-benzenediamine)platinum has several scientific research applications, including:
作用机制
The mechanism of action of Dichloro(4-methoxy-1,2-benzenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center binds to the DNA, causing cross-linking and disrupting the DNA structure. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis . The molecular targets include guanine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair .
相似化合物的比较
Similar Compounds
Dichloro(1,2-diaminocyclohexane)platinum(II): Similar in structure but with a cyclohexane ligand instead of a 4-methoxy-1,2-benzenediamine ligand.
Cis-dichlorodiammineplatinum(II):
Uniqueness
Dichloro(4-methoxy-1,2-benzenediamine)platinum is unique due to the presence of the 4-methoxy-1,2-benzenediamine ligand, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological molecules, making it a valuable compound for specific applications .
属性
分子式 |
C7H8Cl2N2OPt |
|---|---|
分子量 |
402.14 g/mol |
IUPAC 名称 |
(2-azanidyl-4-methoxyphenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C7H8N2O.2ClH.Pt/c1-10-5-2-3-6(8)7(9)4-5;;;/h2-4,8-9H,1H3;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
RPXKQEMOGACYCE-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC(=C(C=C1)[NH-])[NH-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


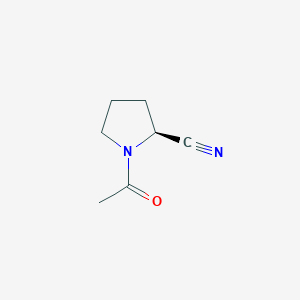
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
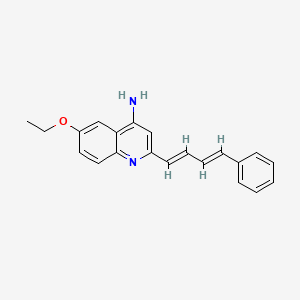

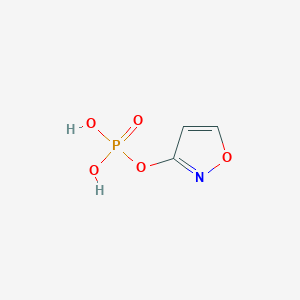
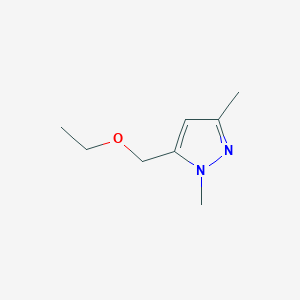
![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)
